4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
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Description
4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN4O3S2 and its molecular weight is 438.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound likely interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the COX and 5-lipoxygenase pathways, respectively . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This means the compound could potentially be used to alleviate inflammation and pain .
Biological Activity
The compound 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Hydrazinecarbonyl group : Often associated with bioactive compounds, contributing to various pharmacological effects.
- N,N-Diethylbenzenesulfonamide : This segment can enhance solubility and bioavailability, crucial for drug development.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of compounds containing benzo[d]thiazole derivatives. Research indicates that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For instance:
- Study Findings : A study reported that benzo[d]thiazole derivatives showed promising activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
Anticancer Activity
The potential anticancer properties of the compound have also been explored. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle regulation.
- Case Study : In vitro studies demonstrated that a related benzo[d]thiazole derivative reduced the viability of breast cancer cells by over 50% at concentrations as low as 10 µM .
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydrazinecarbonyl group may inhibit certain enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : The sulfonamide portion may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Comparative Analysis of Similar Compounds
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Compound A | Structure A | MIC: 8 µg/mL against E. coli | IC50: 15 µM on MCF-7 cells |
Compound B | Structure B | MIC: 16 µg/mL against S. aureus | IC50: 12 µM on A549 cells |
Target Compound | This compound | MIC: TBD | IC50: TBD |
Safety and Toxicology
While exploring the biological activities, it is essential to consider the safety profile:
- Toxicity Studies : Preliminary toxicity assessments indicate that compounds with similar structures exhibit low toxicity in mammalian cell lines at therapeutic doses .
- Safety Data : The compound's safety data should be thoroughly evaluated through standardized tests to determine any potential adverse effects.
Properties
IUPAC Name |
4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S2/c1-3-23(4-2)28(25,26)13-10-8-12(9-11-13)17(24)21-22-18-20-16-14(19)6-5-7-15(16)27-18/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNSWJMNHDTGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.